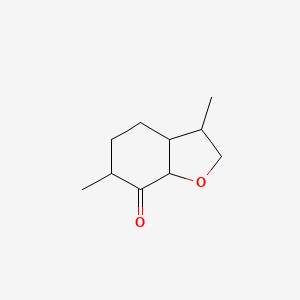
2-Hexadecyl-2-octadecyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecyl-2-octadecyloxirane is a chemical compound known for its unique structure and properties It belongs to the class of oxiranes, which are three-membered cyclic ethers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-2-octadecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of hexadecene and octadecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexadecyl-2-octadecyloxirane undergoes several types of chemical reactions, including:
Ring-Opening Reactions: These are the most common reactions for oxiranes. They can be catalyzed by acids, bases, or nucleophiles, leading to the formation of various products.
Oxidation and Reduction: The compound can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Nucleophilic substitution can occur at the oxirane ring, leading to the formation of functionalized derivatives.
Common Reagents and Conditions
Acids and Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are commonly used to catalyze ring-opening reactions.
Nucleophiles: Water, alcohols, and amines are typical nucleophiles that react with the oxirane ring.
Oxidizing Agents: Potassium permanganate and osmium tetroxide are used for oxidation reactions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the
Eigenschaften
CAS-Nummer |
922163-94-8 |
|---|---|
Molekularformel |
C36H72O |
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
2-hexadecyl-2-octadecyloxirane |
InChI |
InChI=1S/C36H72O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36(35-37-36)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 |
InChI-Schlüssel |
UBGIZNINCBQODC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
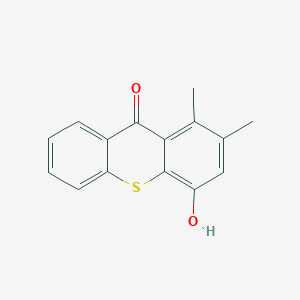
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
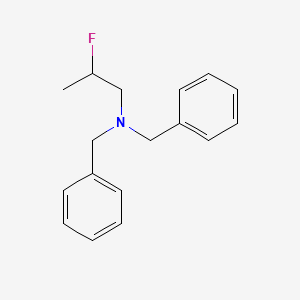
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)

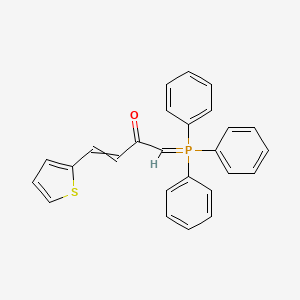
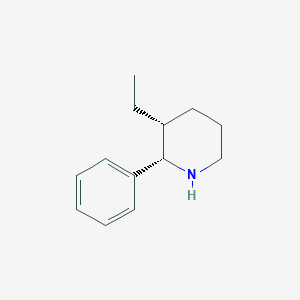
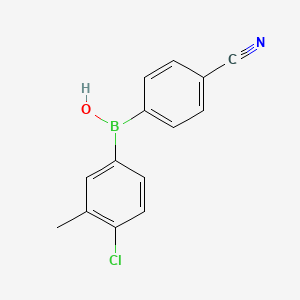
![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)
